molecular formula C48H95NO5 B12364314 heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B12364314
M. Wt: 766.3 g/mol
InChI Key: KYGLUDBQFPGWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic ionizable lipid with a complex branched structure. Notably, the compound described in the user query (hexanoate-terminated) differs slightly from SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate), a well-characterized ionizable lipid used in the Moderna COVID-19 mRNA vaccine . While the hexanoate variant shares structural similarities with SM-102, its shorter hexanoate chain (C6) compared to SM-102’s octanoate chain (C8) may influence its physicochemical properties, such as hydrophobic interactions, self-assembly behavior, and mRNA encapsulation efficiency .

The synthesis of such lipids typically involves multi-step reactions, including oxidation, reductive amination, and esterification. For example, SM-102 is synthesized by reacting undecyl 6-oxohexanoate with ethanolamine, followed by sodium triacetoxyborohydride reduction and purification via column chromatography . These processes highlight the importance of precise functional group placement for optimizing lipid nanoparticle (LNP) performance.

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C48H95NO5/c1-5-9-13-17-21-27-35-45(36-28-22-18-14-10-6-2)53-47(51)39-31-25-33-41-49(43-44-50)42-34-26-32-40-48(52)54-46(37-29-23-19-15-11-7-3)38-30-24-20-16-12-8-4/h45-46,50H,5-44H2,1-4H3

InChI Key

KYGLUDBQFPGWLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and high-throughput screening helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Structure

The compound features a complex structure with a cationic lipid backbone, hydrophobic chains, and a polar head group, which enhances its ability to form lipid nanoparticles.

Lipid Nanoparticle Formulations

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is predominantly used in the formulation of lipid nanoparticles for mRNA delivery systems. These LNPs serve as carriers that encapsulate mRNA molecules and facilitate their transport into cells, promoting effective translation into proteins necessary for triggering immune responses.

Table 1: Comparison of Lipid Nanoparticle Components

ComponentRole in LNPExample
Cationic LipidsEncapsulate mRNASM-102
Helper LipidsStabilize LNP structureDOPE (Dioleoylphosphatidylethanolamine)
PEG LipidsEnhance circulation timePEG2000-DMG

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical applications:

  • COVID-19 Vaccine Development : SM-102 was integral to the formulation of the Moderna COVID-19 vaccine (mRNA-1273), demonstrating high efficacy in eliciting immune responses in clinical trials .
  • Comparison with Other Lipids : Research comparing SM-102 with other lipid formulations showed superior delivery efficacy and pharmacokinetics, leading to faster and more robust immune responses .
  • Biodegradability Studies : Investigations into the biodegradability of lipid nanoparticles containing SM-102 revealed favorable degradation profiles, which are crucial for minimizing long-term side effects post-vaccination .

Solubility Profile

This compound exhibits high solubility in organic solvents such as chloroform and methanol but limited solubility in water. This property is critical for its formulation into lipid nanoparticles where hydrophobic interactions play a vital role.

Stability Considerations

The stability of lipid nanoparticles containing this compound is influenced by factors such as temperature and pH, necessitating careful formulation strategies to ensure consistent performance during storage and application.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane, allowing the mRNA to enter the cytoplasm. Once inside, the mRNA is translated into the desired protein, triggering an immune response in the case of vaccines .

Comparison with Similar Compounds

Key Findings:

Biodegradability: Both SM-102 and Lipid 5 incorporate ester bonds, enabling enzymatic degradation and reduced toxicity, unlike MC3’s non-degradable structure .

Delivery Efficiency : SM-102 outperforms MC3 in mRNA delivery due to its optimized pKa (~6.7), enhancing endosomal escape and cytosolic mRNA release .

Pharmacokinetic and Toxicity Profiles

  • SM-102 : Demonstrates rapid clearance from plasma and liver (t1/2 ~24 hours), minimizing long-term toxicity risks .
  • MC3 : Slower elimination (t1/2 ~72 hours) increases accumulation risks but ensures sustained siRNA delivery .
  • Hexanoate Variant: Predicted to exhibit intermediate clearance rates, though experimental data are lacking .

Biological Activity

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate, often referred to as a complex lipid compound, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by:

  • A long hydrophobic heptadecane chain
  • A hexanoate moiety
  • Functional groups including hydroxyl and amino groups

The molecular formula is C44H87NO5C_{44}H_{87}NO_5, with a molecular weight of approximately 710.17 g/mol. Its structure allows for significant interactions within biological systems, particularly in drug delivery mechanisms.

Lipid Nanoparticle Formation

Research indicates that this compound plays a crucial role in forming lipid nanoparticles (LNPs), which are essential for the effective delivery of nucleic acids such as mRNA. These lipid formulations enhance the encapsulation efficiency and protect the nucleic acids from degradation, thereby improving their therapeutic efficacy .

Table 1: Comparison of Lipid Nanoparticles for mRNA Delivery

Compound NameDelivery EfficiencyStabilityApplications
Heptadecan-9-yl 6-[...]HighModeratemRNA vaccines
SM-102 (related lipid)Very HighHighmRNA vaccines
Lipid H (SM-102)HighHighGenetic therapies

Cellular Uptake Mechanism

The compound facilitates endocytosis when incorporated into lipid nanoparticles. Its structural modifications significantly influence its interaction with cellular membranes, affecting both the uptake and release kinetics of encapsulated payloads . The positive charge of the lipid enhances cellular uptake by promoting interactions with negatively charged cell membranes.

Case Studies

  • mRNA Vaccine Development : In a study exploring various lipid formulations for mRNA delivery, Heptadecan-9-yl 6-[...] was found to enhance the immune response in animal models, demonstrating its potential as a key ingredient in vaccine development .
  • Antiviral Applications : The compound has also been investigated for its ability to deliver antiviral agents effectively. In vitro studies showed that LNPs containing this lipid could improve the delivery of antiviral mRNA, leading to enhanced therapeutic outcomes against viral infections .

Synthesis Methods

The synthesis of Heptadecan-9-yl 6-[...] typically involves multi-step chemical processes that allow for precise control over the lipid's structure, which is critical for its functionality in biological applications. Common methods include:

  • Esterification : Combining fatty acids with alcohols to form esters.
  • Amidation : Introducing amino groups through reaction with amines.

These methods ensure that the desired physicochemical properties are achieved, optimizing the compound's performance in biological systems .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this branched ester compound?

Methodological Answer: A factorial design approach is critical for optimizing multi-step synthesis. For example, varying reaction parameters (temperature, catalyst concentration, solvent polarity) systematically can identify synergistic effects. Statistical methods like response surface methodology (RSM) minimize experimental runs while maximizing data quality . Key steps:

Screening Experiments : Use a fractional factorial design to isolate critical variables (e.g., acyl transfer efficiency, esterification kinetics).

Central Composite Design : Refine optimal conditions for yield and purity.

Validation : Confirm reproducibility using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural verification .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: A tiered analytical workflow is essential:

  • Primary Characterization :
    • NMR Spectroscopy : Confirm ester linkages and branching using 1^1H and 13^13C NMR (e.g., δ ~4.1 ppm for ester carbonyl groups).
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • Secondary Characterization :
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition thresholds).
    • Dynamic Light Scattering (DLS) : Study aggregation behavior in solution .

Q. What storage conditions are optimal to maintain the compound’s stability?

Methodological Answer: Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability testing should include:

  • Accelerated Degradation Studies : Expose samples to elevated temperatures (e.g., 40°C for 30 days) and monitor purity via HPLC.
  • Moisture Control : Use desiccants and seal containers to avoid ester bond cleavage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts)?

Methodological Answer: Integrate quantum mechanical (QM) calculations and molecular dynamics (MD) simulations:

Reaction Pathway Analysis : Use density functional theory (DFT) to identify intermediates and competing reaction channels.

Transition State Mapping : Pinpoint energy barriers for undesired side reactions (e.g., amine group oxidation).

Experimental-Computational Feedback : Validate simulations with LC-MS/MS data to refine models iteratively .

Q. What advanced techniques are suitable for studying interactions between this compound and lipid membranes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with model membranes (e.g., DOPC liposomes).
  • Fluorescence Anisotropy : Probe membrane fluidity changes induced by the compound’s insertion.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize structural perturbations at near-atomic resolution .

Q. How can researchers analyze degradation pathways under varying pH conditions?

Methodological Answer:

  • pH-Dependent Hydrolysis Studies :
    • Kinetic Profiling : Monitor ester bond cleavage rates at pH 2–10 using UV-Vis spectroscopy (λ ~240 nm for carboxylic acid formation).
    • Isolation of Degradants : Employ preparative HPLC to isolate and identify byproducts (e.g., hexanoic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.